Einecs 250-876-5
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 250-876-5, a compound categorized under perfluorinated compounds (PFCs) based on structural analogs in the inventory .
- EINECS 25935-14-2: A pyridinium iodide with a heptadecafluorodecyl chain.
- EINECS 91081-09-3: A chlorinated quaternary ammonium compound with hydroxyethyl and perfluoroalkenyl groups.
- EINECS 92129-34-5: A methyl-sulfated quaternary ammonium compound with similar perfluoroalkenyl chains .
These compounds share functional roles as surfactants or water-repellent agents in industrial applications. Under the EU’s REACH regulation, this compound would require toxicological and environmental safety assessments, often facilitated by computational methods like Read-Across Structure-Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) .
Properties
CAS No. |
31970-90-8 |
|---|---|
Molecular Formula |
C13H24N6O4 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
decanedioic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C10H18O4.C3H6N6/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;4-1-7-2(5)9-3(6)8-1/h1-8H2,(H,11,12)(H,13,14);(H6,4,5,6,7,8,9) |
InChI Key |
YRNURYHCEJJLHP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
94159-19-0 |
Origin of Product |
United States |
Chemical Reactions Analysis
p-Cresol
EINECS 250-876-5, when referring to p-cresol, is an aromatic organic compound with the chemical formula C7H8O. It belongs to the cresol family, which includes ortho-cresol, meta-cresol, and para-cresol isomers. P-cresol is known for its industrial applications and potential health impacts.
1.1. General Properties
P-cresol is characterized by the following properties:
-
Phenolic nature p-Cresol exhibits chemical behaviors typical of phenolic compounds.
-
Reactivity The hydroxyl group activates the benzene ring, influencing its reactivity in various chemical reactions.
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Monitoring Reactions involving p-cresol can be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) for product identification and quantification in laboratory settings.
1.2. Chemical Reactions
P-cresol participates in various chemical reactions typical of phenolic compounds:
-
Electrophilic Substitution Reactions The hydroxyl group activates the benzene ring, making it susceptible to electrophilic attack.
-
Reaction Monitoring Reactions involving p-cresol are often monitored using techniques such as gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.
DL-Hexane-1,2-diol
This compound, also known as DL-hexane-1,2-diol, is a chemical compound with diverse applications in scientific fields. It is a diol containing two hydroxyl groups, making it a versatile compound for different chemical reactions.
2.1. General Properties
DL-hexane-1,2-diol exhibits both hydrophilic and hydrophobic characteristics due to its structure, which are significant for its applications in different fields.
-
Molecular Weight The compound has a molecular weight of approximately 118.17 g/mol.
-
Solvent properties DL-hexane-1,2-diol can act as a solvent for various biological molecules and may influence membrane fluidity.
-
Antimicrobial Properties: Straight-chain 1,2-alkanediols, including 1,2-hexanediol, have broad spectrum antimicrobial properties and are used alone or in combination with other chemicals, to serve as preservatives and/or preservative boosters .
-
Physical State: 1,2-hexanediol is a liquid under ambient conditions .
2.2. Chemical Reactions
DL-hexane-1,2-diol participates in various chemical reactions typical for diols:
-
Dehydration It can undergo dehydration to form ethers or cyclic compounds under acidic conditions.
-
Ester Formation It can react with carboxylic acids to form esters.
-
Nucleophilic Attacks The reactivity of this compound is influenced by the presence of hydroxyl groups, which can facilitate nucleophilic attacks in organic reactions.
-
Cyclic Ether Formation When treated with strong acids, it can lead to the formation of cyclic ethers through intramolecular reactions.
2.3. Key Data
| Property | Value |
|---|---|
| Molecular Formula |
text|
| Molecular Weight | 118.17 g/mol |
| Boiling point | 228.3 °C |
| Vapor Pressure | 0.00432 mm Hg at 25°C |
| Water Solubility | 9000 mg/L at 23.5°C |
| Usage | Cosurfactant, solvent, humectant, preservative |
Comparison with Similar Compounds
Research Findings and Implications
Efficiency of Read-Across : A 70% Tanimoto similarity threshold enables coverage of >20× more EINECS compounds with minimal labeled data, accelerating regulatory compliance .
Limitations : Structural nuances (e.g., counterions, chain length) require manual validation to avoid overestimation of safety .
Sustainability : Persistent perfluoroalkyl chains in this compound analogs necessitate substitution with shorter-chain alternatives under evolving EU regulations .
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